4-Bromo-2,6-dichlorobenzaldehyde
Overview
Description
4-Bromo-2,6-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 6th positions, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dichlorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation: The major product is 4-Bromo-2,6-dichlorobenzoic acid.
Reduction: The major product is 4-Bromo-2,6-dichlorobenzyl alcohol.
Scientific Research Applications
4-Bromo-2,6-dichlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichlorobenzaldehyde involves its interaction with various molecular targets. The electron-withdrawing groups (bromine and chlorine) on the benzene ring enhance its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. The aldehyde group can form Schiff bases with amines, which are important in biochemical applications .
Comparison with Similar Compounds
2,4-Dichlorobenzaldehyde: Similar in structure but lacks the bromine atom at the 4th position.
4-Bromobenzaldehyde: Contains a bromine atom but lacks the chlorine atoms at the 2nd and 6th positions.
2-Bromo-4-chlorobenzaldehyde: Contains both bromine and chlorine atoms but in different positions compared to 4-Bromo-2,6-dichlorobenzaldehyde.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms at strategic positions on the benzene ring makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-bromo-2,6-dichlorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQBYXIEVCPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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